An In-depth Technical Guide to the Chemical Properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
An In-depth Technical Guide to the Chemical Properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a key chemical intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor to tricyclic benzazepines that exhibit affinity for dopamine D1 and D2 receptors.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, detailed experimental protocols for its synthesis, and an exploration of its potential role in modulating dopaminergic signaling pathways. All quantitative data is presented in structured tables for clarity, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol |
| Synonyms | 5,6,7,8-Tetrahydro-1-naphthalenemethanol |
| CAS Number | 41790-30-1[2] |
| Molecular Formula | C₁₁H₁₄O[2] |
| Molecular Weight | 162.23 g/mol [2] |
| SMILES | OCC1=CC=CC2=C1CCCC2[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 2.0577 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Table 3: Physical Properties of a Structurally Related Compound: 5,6,7,8-Tetrahydro-1-naphthol
Disclaimer: The following data is for a structurally similar compound and is provided for reference purposes only. It may not accurately reflect the properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.
| Property | Value | Reference |
| Melting Point | 69-71 °C | [3] |
| Boiling Point | 264-265 °C at 705 mmHg | [3] |
Experimental Protocols
Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol
A general and effective method for the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol involves the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid.[1]
Materials:
-
5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid
-
Tetrahydrofuran (THF)
-
Borane-THF solution (e.g., 0.98 M in THF)
-
Water (deionized)
-
Ethyl acetate
-
Saturated sodium chloride solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane
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Ethyl acetate
Procedure:
-
Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (e.g., 2.0 g, 11 mmol) in THF (30 mL) in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add the borane-THF solution (e.g., 23 mL of a 0.98 M solution, 23 mmol) to the cooled reaction mixture.[1]
-
Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.[1]
-
After the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the dropwise addition of water.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the organic layer with a saturated sodium chloride solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a hexane/ethyl acetate mixture (e.g., 3:1, v/v) to yield pure (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol as a colorless oil.[1]
Caption: Synthesis workflow for (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.
Biological Context and Signaling Pathways
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol serves as a crucial building block for the synthesis of tricyclic benzazepines, a class of compounds known to possess affinity for dopamine D1 and D2 receptors.[1] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a vital role in various neurological processes, and their dysregulation is implicated in several neuropsychiatric disorders.[4] The following sections and diagrams illustrate the canonical signaling pathways associated with dopamine D1 and D2 receptors, providing a potential framework for understanding the downstream effects of compounds derived from (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.
Dopamine D1 Receptor Signaling Pathway
Dopamine D1-like receptors (D1 and D5) are typically coupled to the Gαs/olf G-protein.[5][6] Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating gene expression and neuronal function.[5][7]
Caption: Canonical Dopamine D1 receptor signaling pathway.
Dopamine D2 Receptor Signaling Pathway
In contrast to D1 receptors, dopamine D2-like receptors (D2, D3, and D4) are coupled to the Gαi/o G-protein.[4] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity.[8] Additionally, the βγ-subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels and calcium channels.[8] D2 receptors can also signal through β-arrestin-dependent pathways, which are independent of G-protein signaling.[4]
Caption: Key Dopamine D2 receptor signaling pathways.
Conclusion
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a valuable chemical entity with significant potential in the development of novel therapeutics, particularly those targeting the dopaminergic system. While a complete experimental characterization of its physical properties is still needed, the established synthetic routes and its role as a precursor to dopamine receptor ligands underscore its importance. The provided experimental protocols and the elucidation of the relevant signaling pathways offer a solid foundation for future research and development endeavors involving this compound and its derivatives. Further investigation into the specific biological activities of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol itself may reveal novel pharmacological applications.
References
- 1. (5,6,7,8-Tetrahydronaphthalen-1-yl)Methanol | 41790-30-1 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

